2-Chloro-6-(trifluoromethyl)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-14-4-5-3-6(9(11,12)13)1-2-7(5)15-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKICHJOVNGJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Chloro 6 Trifluoromethyl Quinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halo-substituted quinazolines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govresearchgate.net The rate and regioselectivity of the reaction are governed by the stability of this intermediate, which is influenced by the electronic effects of the substituents on the ring.
Reactivity at the C-2 Position
The C-2 position of the quinazoline (B50416) ring is susceptible to nucleophilic attack due to its proximity to the two ring nitrogen atoms, which can stabilize the negative charge of the Meisenheimer intermediate. In 2-chloro-6-(trifluoromethyl)quinazoline, the chlorine atom at this position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The presence of the electron-withdrawing trifluoromethyl group at the C-6 position further enhances the electrophilicity of the quinazoline ring system, thereby facilitating SNAr reactions at the C-2 position.
While direct experimental data for this compound is limited in the reviewed literature, the reactivity of analogous 2-chloroquinazolines has been documented. For instance, 2-chloroquinolines, which are structurally related, exhibit high reactivity towards methoxide (B1231860) ions. researchgate.net In the case of 2-chloro-6,7-dimethoxy-4-sulfonylquinazolines, selective substitution at the C-2 position with amines has been achieved in non-polar solvents like chloroform (B151607) or in acetonitrile (B52724) for less nucleophilic amines. nih.gov
Reactivity at the C-4 Position
While this compound is the subject of this article, a discussion of the reactivity at the C-4 position is crucial for understanding the regioselectivity of SNAr reactions in related di-substituted quinazolines. In 2,4-dichloroquinazoline (B46505) systems, the C-4 position is consistently reported to be more reactive towards nucleophiles than the C-2 position. nih.govnih.govmdpi.com This preferential reactivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the Meisenheimer intermediate formed during nucleophilic attack at C-4. nih.gov
Numerous studies have demonstrated the regioselective substitution of the C-4 chlorine in 2,4-dichloroquinazolines with a wide range of nucleophiles, including anilines, benzylamines, and aliphatic amines, to yield 2-chloro-4-substituted quinazoline derivatives. nih.govmdpi.com This inherent higher reactivity of the C-4 position underscores that for selective substitution at the C-2 position in a 2,4-dichloroquinazoline, the C-4 position often needs to be blocked or the reaction conditions carefully controlled.
Reactivity at the Halogenated Benzene (B151609) Ring Position
The term "halogenated benzene ring" in the context of this compound refers to the benzene moiety of the quinazoline core, which bears a trifluoromethyl group but no halogen. The reactivity of this ring towards substitution is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group and the fused pyrimidine (B1678525) ring. These deactivating effects make the benzene ring less susceptible to electrophilic aromatic substitution. When such reactions do occur, the directing effect of the trifluoromethyl group would favor substitution at the meta-position (C-5 and C-7).
Conversely, the electron-deficient nature of the benzene ring makes it potentially susceptible to nucleophilic aromatic substitution if a suitable leaving group were present on this ring. However, in the parent compound, there are no leaving groups on the benzene part of the molecule.
Regioselectivity and Mechanistic Aspects of SNAr Transformations
The regioselectivity of SNAr reactions on substituted quinazolines is a critical aspect of their synthetic utility. As established, in 2,4-dichloroquinazolines, the C-4 position is the kinetically favored site for nucleophilic attack. nih.govmdpi.com The mechanism involves the formation of a Meisenheimer complex, and the stability of this intermediate determines the reaction pathway. For attack at C-4, the negative charge is effectively delocalized onto the adjacent N-3 atom.
Table 1: Regioselectivity in SNAr Reactions of Substituted Quinazolines
| Substrate | Nucleophile | Position of Substitution | Product | Reference |
| 2,4-Dichloroquinazoline | Amines | C-4 | 2-Chloro-4-aminoquinazoline | nih.gov, mdpi.com |
| 2-Chloro-6,7-dimethoxy-4-sulfonylquinazoline | Pyrrolidine | C-2 | 2-(Pyrrolidin-1-yl)-6,7-dimethoxy-4-sulfonylquinazoline | nih.gov |
| 4-Chloroquinazoline | Pyrrolidine | C-4 | 4-Pyrrolidinylquinazoline | researchgate.net |
This table is generated based on data from analogous compounds to illustrate the principles of regioselectivity.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. acs.org For halo-substituted quinazolines, these reactions provide a versatile means to introduce a wide range of substituents.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. youtube.com This reaction is highly valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids. mdpi.com
The C-2 chloro substituent of this compound can serve as a handle for Suzuki-Miyaura coupling reactions, enabling the formation of a new carbon-carbon bond at this position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
While specific examples for this compound are not detailed in the provided search results, the Suzuki-Miyaura coupling of analogous 2-chloropyridines and 2,4-dichloropyrimidines has been successfully demonstrated. researchgate.netmdpi.com These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Na₂CO₃ in a suitable solvent system. mdpi.commdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling with Chloro-Substituted Heterocycles
| Substrate | Boronic Acid | Catalyst/Base | Product | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃, K₂CO₃ | 2-Chloro-4-phenylpyrimidine | High | mdpi.com |
| 2-Chloropyridine | Arylboronic acids | (NHC)Pd(cinn)Cl/NaHCO₃ | 2-Arylpyridines | 39-99% | researchgate.net |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃/K₂CO₃ | 4-Bromobenzophenone | - | mdpi.com |
This table is generated based on data from analogous compounds to illustrate the applicability of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction has been successfully applied to quinazoline systems to introduce alkynyl moieties, which can serve as precursors for further functionalization or as key components of target molecules.
While direct studies on this compound are not extensively detailed in the provided results, the reactivity of similar chloro- and trifluoromethyl-substituted quinazolines and quinolines provides a strong basis for its expected behavior. For instance, the Sonogashira cross-coupling of 4-chloro-2-trichloromethylquinazoline with terminal alkynes has been explored. researchgate.net It was noted that standard conditions using triethylamine (B128534) as a base with a Pd(PPh₃)₄/CuI catalytic system did not yield the desired product, highlighting that reaction conditions must be carefully optimized for such substrates. researchgate.net
In a more successful application, 2-aryl-6,8-dibromo-4-chloroquinazolines were subjected to Sonogashira coupling with various terminal acetylenes at room temperature. nih.gov This reaction selectively occurred at the C-4 chloro position, demonstrating the feasibility of coupling at a chloro-substituted position on the quinazoline ring. nih.gov This selectivity is often attributed to the electronic effect of the adjacent nitrogen atom. nih.gov Copper-free Sonogashira conditions have also been developed for 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-ones, where a PdCl₂(MeCN)₂/X-Phos system was effective for chloro-substrates at 80°C. snu.edu.in
These examples strongly suggest that this compound is a viable substrate for Sonogashira coupling, allowing for the synthesis of various 2-alkynyl-6-(trifluoromethyl)quinazolines. These products are valuable intermediates for creating more complex structures.
Table 1: Representative Sonogashira Coupling Reactions on Halogenated Quinazolines
| Substrate | Alkyne | Catalyst System | Conditions | Product | Reference |
| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Terminal Acetylenes | Pd(PPh₃)₄/CuI | Room Temp, 24h | 2-Aryl-6,8-dibromo-4-(alkynyl)quinazoline | nih.gov |
| 6-Chloro-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one | Terminal Alkynes | PdCl₂(MeCN)₂/X-Phos | Et₃N, THF, 80°C, 16h | 6-Alkynyl-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one | snu.edu.in |
| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N, THF | No Reaction | researchgate.net |
Other Coupling Strategies for C-Heteroatom Bond Formation
Beyond C-C bond formation, the chloro-substituent at the C-2 position of this compound is an excellent handle for introducing heteroatoms such as nitrogen, oxygen, and sulfur, primarily through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This reaction is highly versatile, allowing the coupling of a wide range of amines with aryl halides. wikipedia.org The development of specialized ligands has expanded the scope of this reaction to include less reactive aryl chlorides. libretexts.org In the context of quinolines, a related heterocyclic system, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been demonstrated. nih.gov This work highlights the ability to selectively react at one halide over another by carefully controlling reaction conditions, which is a key consideration in the functionalization of polyhalogenated heterocycles. nih.gov Given this precedent, this compound is expected to readily undergo Buchwald-Hartwig amination to produce a diverse library of 2-amino-6-(trifluoromethyl)quinazoline derivatives.
Similarly, C-O and C-S bond-forming reactions can be envisioned. While specific examples utilizing this compound were not found, the general utility of palladium-catalyzed couplings for the formation of aryl ethers and thioethers from aryl halides is well-established. organic-chemistry.org For example, 2-mercaptoquinazolin-4(3H)-one has been shown to undergo S-alkylation with various haloorganic reagents. nih.gov
Functional Group Interconversions of the Trifluoromethyl and Chloro Moieties
The chloro and trifluoromethyl groups on the quinazoline scaffold are not merely passive handles for coupling reactions; they can also undergo direct chemical transformations. The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for functionalizing chloroquinazolines. This reactivity allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under milder conditions than those required for cross-coupling reactions.
The trifluoromethyl (CF₃) group is generally very stable. However, under specific conditions, it can participate in or influence reactions. More commonly, the CF₃ group is incorporated into the final molecule, where its strong electron-withdrawing nature can significantly influence the biological activity and physical properties of the compound. The synthesis of trifluoromethyl-containing heterocycles is an active area of research, often involving the cyclization of precursors already containing the CF₃ group. researchgate.netresearchgate.net For instance, visible light-promoted cascade trifluoromethylation/cyclization reactions have been used to create trifluoromethylated polycyclic quinazolinones. mdpi.com
Synthesis of Hybrid Molecules and Fused Ring Systems based on Quinazoline Scaffold
The derivatized quinazoline core is an excellent platform for constructing more complex molecular architectures, including hybrid molecules and fused polycyclic systems. rsc.org These structures are of great interest in medicinal chemistry and materials science. nih.govnih.gov
One common strategy involves the initial functionalization of the quinazoline core, followed by an intramolecular cyclization reaction to form a new ring. For instance, a 2-alkynyl-quinazoline, synthesized via a Sonogashira reaction, could be a precursor for an intramolecular cyclization to form a fused system. Similarly, a 2-amino-quinazoline bearing a suitable functional group could be cyclized to generate a triazolo[4,3-c]quinazoline or other fused heterocyclic systems. researchgate.net
Researchers have developed methods for synthesizing ring-fused quinazolinones through the intramolecular cyclization of alkenes tethered to the quinazoline nitrogen. researchgate.net Another approach involves the three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole to regioselectively produce benzo[h] wikipedia.orgwikipedia.orgresearchgate.nettriazolo[5,1-b]quinazoline-7,8-diones. nih.gov These examples showcase the versatility of the quinazoline scaffold in building complex, multi-ring systems. The presence of the trifluoromethyl group on the this compound starting material would be carried through these synthetic sequences, imparting its unique electronic properties to the final fused-ring product.
Table 2: Examples of Fused Ring Systems Derived from Quinazoline-related Scaffolds
| Starting Materials | Reaction Type | Fused System | Reference |
| Alkene-tethered quinazolinones | Radical Addition/Cyclization | Hydroxyalkylated Ring-Fused Quinazolinones | researchgate.net |
| Aldehyde, 2-hydroxy-1,4-naphthoquinone, 3-amino-1,2,4-triazole | Three-component coupling | Benzo[h] wikipedia.orgwikipedia.orgresearchgate.nettriazolo[5,1-b]quinazoline-7,8-diones | nih.gov |
| N-alkenyl quinazolinones, CF₃Br | Visible Light Promoted Cascade Trifluoromethylation/Cyclization | Trifluoromethylated Polycyclic Quinazolinones | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of Quinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Chloro-6-(trifluoromethyl)quinazoline, ¹H, ¹³C, and ¹⁹F NMR studies would provide definitive evidence of its structure.
In a typical ¹H NMR spectrum, the protons on the quinazoline (B50416) core would exhibit distinct chemical shifts and coupling patterns. The proton at the C4 position is expected to appear as a singlet in the downfield region. The three protons on the benzene (B151609) ring portion of the quinazoline would present as a complex multiplet system, likely an AXM or a closely coupled system, reflecting their ortho, meta, and para relationships to each other and the influence of the electron-withdrawing trifluoromethyl group.
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include those for the carbons in the pyrimidine (B1678525) and benzene rings, the carbon bearing the trifluoromethyl group (which would show coupling to the fluorine atoms), and the carbon attached to the chlorine atom.
Given the trifluoromethyl substituent, ¹⁹F NMR spectroscopy would be particularly informative, showing a characteristic signal for the -CF₃ group. The chemical shift of this signal would be indicative of the electronic environment of the quinazoline ring system.
While specific experimental data for this compound is not widely available in published literature, the table below outlines the expected resonances based on the analysis of closely related structures and general principles of NMR spectroscopy.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H | ~9.3 | s |
| ~8.2 | d | |
| ~8.0 | dd | |
| ~7.9 | d | |
| ¹³C | ~160 | s |
| ~150 | s | |
| ~135 (q) | q | |
| ~130 | s | |
| ~128 | s | |
| ~125 (q) | q | |
| ~124 | s | |
| ~122 (q) | q |
Note: Predicted values are for illustrative purposes and actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule.
The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N stretching vibrations of the quinazoline ring system would likely be observed in the 1620-1500 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are anticipated in the 1350-1100 cm⁻¹ range. The C-Cl stretch would be found in the lower frequency region, typically between 800 and 600 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary data. The symmetric vibrations of the aromatic rings would be prominent in the Raman spectrum.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=N Stretch | 1620-1500 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-F Stretch | 1350-1100 | IR |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. The nominal molecular weight of this compound is approximately 232.59 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₄ClF₃N₂). The monoisotopic mass of this compound is calculated to be 232.0015103 Da.
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the loss of a chlorine atom, a trifluoromethyl radical, or other small neutral molecules, providing further structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M]⁺ | 232.0015 |
| [M+H]⁺ | 233.0088 |
| [M+Na]⁺ | 254.9907 |
Note: Predicted m/z values are based on computed data from PubChem (CID 105492006).
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with the molecular formula C₉H₄ClF₃N₂, the theoretical elemental composition can be calculated as follows:
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 46.48 |
| Hydrogen | H | 1.008 | 1.73 |
| Chlorine | Cl | 35.453 | 15.24 |
| Fluorine | F | 18.998 | 24.50 |
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's identity and purity.
Advanced X-ray Crystallography for Molecular Structure Determination
The resulting crystal structure would confirm the planar nature of the quinazoline ring system and provide detailed information on the geometry of the trifluoromethyl group and the orientation of the chloro substituent. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as π-π stacking or halogen bonding, which influence the solid-state properties of the compound. To date, the crystal structure of this compound has not been reported in the crystallographic databases.
Computational and Theoretical Studies on 2 Chloro 6 Trifluoromethyl Quinazoline Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For quinazoline (B50416) derivatives, DFT calculations, often at the B3LYP/6-31G* level of theory, provide insights into their molecular and electronic properties nih.gov. These calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO is a key parameter for assessing the kinetic stability of a compound; a larger gap suggests higher stability and lower reactivity mdpi.com.
In studies of quinazolinone Schiff bases, DFT has been used to show that intramolecular charge transfer can occur from the HOMO to the LUMO nih.gov. For substituted quinazolines, the distribution of these frontier orbitals can vary significantly depending on the nature and position of the substituents nih.gov. For 2-Chloro-6-(trifluoromethyl)quinazoline, the electron-withdrawing nature of the trifluoromethyl group at the 6-position and the chloro group at the 2-position would be expected to significantly influence the electron density distribution across the quinazoline ring system. DFT calculations could precisely map these electronic effects, identifying regions susceptible to nucleophilic or electrophilic attack.
Furthermore, DFT can be employed to calculate various global reactivity descriptors, such as chemical hardness, chemical inertness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity and potential for interaction with biological targets nih.gov. Theoretical calculations of vibrational frequencies (IR spectra) using DFT can also be compared with experimental data to confirm the structural integrity of synthesized compounds nih.gov.
| Computational Parameter | Significance in Drug Design | Example Application for Quinazolines |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | A larger gap implies greater stability. |
| Molecular Orbital Distribution | Identifies regions for potential chemical reactions. | Determines sites for nucleophilic or electrophilic attack. |
| Global Reactivity Descriptors | Quantifies electronegativity, hardness, and electrophilicity. | Predicts the molecule's interaction potential. |
| Calculated Vibrational Frequencies | Confirms molecular structure. | Correlates with experimental IR spectra. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein receptor. The quinazoline scaffold is a well-known inhibitor of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govrsc.org.
Docking studies on quinazoline derivatives have been instrumental in elucidating their binding modes within the ATP-binding sites of these kinases nih.govnih.govugm.ac.id. For instance, research on S-alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 inhibitors utilized molecular docking to examine the binding patterns within the enzyme pockets rsc.org. Similarly, studies on other quinazoline analogues have identified key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues like Met769 in the EGFR active site nih.gov. The 2-chloro group in this compound can act as a crucial reactive handle for covalent modification of a cysteine residue in the active site of certain kinases, a strategy employed in the design of targeted covalent inhibitors.
The results of docking simulations are often expressed as a scoring function, which estimates the binding affinity. For example, in a study of quinazoline-based tyrosine kinase inhibitors, docking programs like GOLD and AutoDock Vina were used to rank compounds based on their fitness scores and binding affinities, respectively nih.gov. Such analyses can guide the structural modification of the lead compound to enhance its potency and selectivity.
| Target Protein | Key Interacting Residues (Examples) | Significance of Interaction |
| EGFR | Met769, Cys797 | Hydrogen bonding, covalent bond formation |
| VEGFR-2 | Cys919, Asp1046 | Anchoring the inhibitor in the ATP-binding pocket |
| PARP10 | Tyr932, Ala911 | Pi-pi stacking and hydrophobic interactions |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of a ligand within the binding site of a receptor and for analyzing the persistence of key interactions.
MD simulations have been applied to various quinazoline-inhibitor complexes to evaluate their stability. For example, a 100 ns MD simulation was used to study the interaction of 6-bromo-quinazoline derivatives with the EGFR receptor, revealing that the ligands settled into stable positions within the active site nih.gov. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a common metric to assess stability; a stable RMSD profile suggests a stable binding mode nih.govabap.co.in.
Furthermore, MD simulations can provide detailed information on the flexibility of different parts of the protein upon ligand binding, through root mean square fluctuation (RMSF) analysis researchgate.net. This can highlight regions of the protein that are crucial for ligand recognition and binding. The analysis of hydrogen bond occupancy throughout the simulation can also quantify the stability of these critical interactions nih.govnih.gov. For this compound derivatives, MD simulations could be used to confirm the stability of their binding mode predicted by docking and to understand how the trifluoromethyl group influences the conformational dynamics of the complex.
| MD Simulation Parameter | Information Gained | Relevance to Drug Design |
| Root Mean Square Deviation (RMSD) | Stability of the ligand-protein complex over time. | Predicts the durability of the binding interaction. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of protein residues upon ligand binding. | Identifies key regions for ligand interaction. |
| Hydrogen Bond Occupancy | Persistence of specific hydrogen bonds. | Quantifies the strength of critical interactions. |
| Binding Free Energy (MM-PBSA/GBSA) | Estimation of the binding affinity. | Ranks potential drug candidates. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Various QSAR studies have been performed on quinazoline derivatives to predict their activity against different targets. For instance, 2D-QSAR models have been developed to predict the anti-Trypanosoma cruzi activity of quinazolinone and quinazoline derivatives chemrxiv.org. In another study, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to understand the structural requirements for EGFR inhibitors tandfonline.com. These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus guiding the design of more potent analogues abap.co.intandfonline.com.
For a series of this compound derivatives, a QSAR model could be developed by correlating their biological activity (e.g., IC50 values against a specific cancer cell line) with various calculated molecular descriptors. The presence of the halogen at the 6-position is a feature that has been noted in QSAR studies of other quinazoline derivatives to be potentially important for activity nih.govnih.gov. Such a model would be invaluable for prioritizing the synthesis of the most promising derivatives.
| QSAR Model Type | Input Data | Output/Application |
| 2D-QSAR | 2D structural information and biological activity. | Predicts activity based on topological and physicochemical descriptors. |
| 3D-QSAR (CoMFA/CoMSIA) | 3D aligned structures and biological activity. | Generates contour maps to guide structural modifications for improved activity. |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding clinical relevance)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the "drug-likeness" of a compound. Computational models can predict various physicochemical and pharmacokinetic properties, helping to identify potential liabilities before significant resources are invested in synthesis and testing.
For quinazoline derivatives, in silico ADME predictions are routinely performed. These predictions often include parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier chemrxiv.orgrsc.orgnih.gov. Many of these prediction tools are based on QSAR methods or machine learning algorithms trained on large datasets of experimental data nih.govgithub.com. For instance, the SwissADME server is a widely used tool for predicting the ADME profile of small molecules chemrxiv.org.
For this compound, computational tools can predict its likely ADME profile. The trifluoromethyl group is known to increase lipophilicity, which can affect absorption and distribution. Predictions would also assess compliance with guidelines like Lipinski's Rule of Five, which provides a general indication of oral bioavailability.
| ADME Property | Predicted Parameter | Significance |
| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA) | Potential for oral absorption. |
| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration | How the compound is distributed in the body. |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Likelihood of drug-drug interactions and metabolic stability. |
| Excretion | Not typically predicted by simple models. | |
| Physicochemical | logP, logS, TPSA | Lipophilicity, solubility, and polarity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack) nih.govresearchgate.net.
MEP maps are valuable for understanding intermolecular interactions, particularly hydrogen bonding and the recognition of a ligand by its biological target nih.govtandfonline.com. For quinazoline derivatives, MEP analysis can identify the most reactive sites for interaction with a receptor. In a study of a synthesized quinazoline alkaloid, the MEP surface was calculated using DFT to predict the reactive sites for interactions with biological receptors nih.gov.
For this compound, an MEP map would likely show a region of negative potential around the nitrogen atoms of the quinazoline ring, making them potential hydrogen bond acceptors. The electron-withdrawing trifluoromethyl group would influence the electrostatic potential of the benzene (B151609) ring portion of the molecule. This information can be used to rationalize observed binding modes in docking studies and to design derivatives with improved electrostatic complementarity to their target.
| Color on MEP Map | Electrostatic Potential | Interpretation |
| Red | Negative | Electron-rich, potential for electrophilic attack or hydrogen bond accepting. |
| Blue | Positive | Electron-poor, potential for nucleophilic attack or hydrogen bond donating. |
| Green | Neutral | Non-polar region. |
Biological and Pharmacological Investigations of Quinazoline Derivatives Mechanistic Focus
Target-Specific Enzyme Inhibition Mechanisms
The therapeutic potential of quinazoline (B50416) derivatives is largely attributed to their ability to act as enzyme inhibitors. The quinazoline scaffold serves as a versatile backbone for designing molecules that can fit into the active sites of specific enzymes, disrupting their catalytic activity. This targeted inhibition is a cornerstone of modern drug development, and quinazolines have proven to be a particularly fruitful area of research.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The quinazoline core is a well-established pharmacophore for inhibiting the kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. nih.gov Many quinazoline-based inhibitors function as ATP-competitive agents, binding to the ATP-binding pocket within the EGFR kinase domain. mdpi.com This action prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote the growth of cancer cells. nih.govacs.org
First-generation inhibitors, such as Gefitinib (B1684475) and Erlotinib, are reversible and competitive, primarily targeting the active conformation of the EGFR kinase. nih.govdrugbank.com However, research has also shown that some of these inhibitors can bind to the inactive conformation as well. acs.org The development of resistance, often through mutations like T790M, has spurred the creation of newer generations of irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the active site. nih.gov Other research has focused on developing quinazoline derivatives that can inhibit these mutated forms or act as dual inhibitors of both EGFR and other related kinases. nih.govnih.gov
Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against EGFR
| Compound/Derivative Class | Target | IC₅₀ Value | Reference |
| Gefitinib | EGFR | 23–79 nM | nih.gov |
| Erlotinib | EGFR | 3 µM | nih.gov |
| Lapatinib | EGFR | 27.06 nM | nih.gov |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) | EGFR-TK | 1.37 nM | nih.gov |
| 4-anilino-quinazoline derivative (Compound 15) | EGFR | 5.9 nM | nih.gov |
| Cinnamamide-quinazoline derivative (Compound 10) | EGFR (T790M) | 1.22 µM | nih.gov |
| Quinazoline Sulfonamide (Compound 12) | EGFR (T790M) | 0.0728 µM | nih.gov |
Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition
Phosphoinositide-Dependent Kinase 1 (PDK1) is a crucial component of the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival. While direct and specific inhibition of PDK1 by quinazolines is a subject of ongoing research, the broader class of tricyclic quinazoline derivatives has been investigated for activity against related kinases like Platelet-Derived Growth Factor Receptor (PDGFR), which can influence the PI3K/Akt pathway. For instance, a 2-oxoimidazo[4,5-e]quinazoline derivative demonstrated potent inhibitory activity against β-PDGFR with an IC₅₀ value of 0.10 µM. ekb.eg The development of quinazoline-based compounds as specific PDK1 inhibitors remains an area of active investigation, aiming to disrupt the oncogenic signaling mediated by this pathway.
RET Kinase Inhibition
The REarranged during Transfection (RET) receptor tyrosine kinase is another important target in cancer therapy, with gain-of-function mutations driving several types of cancer, including thyroid and lung cancers. nih.gov Quinazoline derivatives have been successfully developed as potent RET inhibitors. Vandetanib, a multi-kinase inhibitor with a quinazoline structure, targets RET in addition to VEGFR-2 and EGFR. nih.govnih.gov
The mechanism of inhibition involves the quinazoline core binding to the hinge region (Ala807) of the RET kinase domain, competing with ATP for this binding site. nih.govpatsnap.com This prevents the kinase from activating downstream signaling pathways. patsnap.com Research has focused on modifying the quinazoline scaffold to improve both potency and selectivity for RET over other kinases like KDR (VEGFR-2) to minimize off-target effects. nih.gov For example, the introduction of a phenolic moiety on the anilino ring of anilinoquinazolines was found to enhance potency against RET. nih.gov
Table 2: Inhibitory Activity of Selected Quinazoline Derivatives against RET Kinase
| Compound/Derivative Class | Target | IC₅₀ Value | Reference |
| Vandetanib | RET | - | nih.govnih.gov |
| Vandetanib | EHMES-10 cells (expressing RET) | 0.3 µM | nih.gov |
| Phenolic anilinoquinazoline (B1252766) (Compound 6) | RET | - | nih.gov |
| 2-substituted phenol (B47542) quinazoline (Compound 36) | RET | - | nih.gov |
Other Receptor Tyrosine Kinase (RTK) Modulation
The versatility of the quinazoline scaffold allows for its adaptation to target a wide array of other receptor tyrosine kinases (RTKs), leading to the development of multi-kinase inhibitors. nih.govbiomedres.us This multi-targeted approach is a significant strategy in cancer therapy, as it can simultaneously block several pathways that tumors use to grow and proliferate.
HER2 Inhibition: Lapatinib is a prominent example of a dual inhibitor that targets both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). drugbank.comnih.gov It reversibly binds to the intracellular ATP-binding site of these kinases, blocking their activation and downstream signaling through the MAPK and PI3K/Akt pathways. nih.govnih.gov This is particularly effective in HER2-positive breast cancers. nih.gov
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs), especially VEGFR-2, are critical for angiogenesis (the formation of new blood vessels) which is essential for tumor growth. Many quinazoline derivatives, including Vandetanib and Sorafenib, have been developed to inhibit VEGFR-2. nih.govrsc.org These inhibitors typically compete with ATP for the binding site in the kinase domain, thereby preventing the signaling that leads to endothelial cell proliferation and migration. rsc.org
Multi-Kinase Inhibition: Several quinazoline-based compounds have been designed to inhibit a broader spectrum of kinases, including Cyclin-Dependent Kinases (CDKs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others, in addition to EGFR and VEGFR. ekb.egbiomedres.usnih.gov For example, certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against CDK2, HER2, EGFR, and VEGFR2 simultaneously. nih.gov
Table 3: Multi-Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Primary Targets | IC₅₀ Value | Reference |
| Lapatinib | HER2, EGFR | - | drugbank.comnih.gov |
| Vandetanib | VEGFR-2, EGFR, RET | - | nih.gov |
| Quinazolin-4(3H)-one (Compound 2i) | CDK2 | 0.173 µM | nih.gov |
| Quinazolin-4(3H)-one (Compound 2i) | HER2 | 0.102 µM | nih.gov |
| Quinazolin-4(3H)-one (Compound 3g) | VEGFR2 | 0.294 µM | nih.gov |
| Quinazoline Sulfonamide (Compound 12) | VEGFR-2 | 0.0523 µM | nih.gov |
Cyclooxygenase (COX) Isoenzyme Modulation
Quinazoline derivatives have also been investigated as anti-inflammatory agents through the modulation of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. nih.govnih.gov These enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While non-selective NSAIDs inhibit both isoforms, the inhibition of COX-1 is associated with gastrointestinal side effects. Therefore, developing selective COX-2 inhibitors is a major therapeutic goal. nih.gov
The mechanism of inhibition is competitive, with the quinazoline compounds binding to the active site of the COX enzymes. nih.gov Selectivity for COX-2 over COX-1 is often achieved by designing molecules with specific side groups (like a sulfonamide) that can fit into a hydrophilic side-pocket present in the COX-2 active site but absent in COX-1. nih.govyoutube.com Conversely, other structural modifications on the quinazoline core have led to the development of highly selective COX-1 inhibitors, which are of interest for their roles in cancer and platelet aggregation. nih.gov
Table 4: Inhibitory Activity and Selectivity of Quinazoline Derivatives against COX Isoenzymes
| Compound/Derivative Class | Target | IC₅₀ Value | Selectivity Index (SI) | Reference |
| 2,4,7-substituted quinazoline (Compound 9b) | COX-1 | 64 nM | >781 | nih.gov |
| Quinazolinone-ibuprofen conjugate (7c) | COX-2 | 0.23 µM | 152.17 | nih.gov |
| Quinazolinone-indole acetamide (B32628) conjugate (4b) | COX-2 | 0.15 µM | 200 | nih.gov |
| Quinazolinone-thioacetohydrazide conjugate (13b) | COX-2 | 0.11 µM | >454.5 | nih.gov |
DprE1 Inhibition in Antitubercular Research
In the field of antitubercular drug discovery, quinazoline and its isomer quinoxaline (B1680401) have emerged as potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). acs.orgpatsnap.com DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. acs.orgpatsnap.com Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. patsnap.com
The inhibition mechanisms can be either covalent or non-covalent. nih.gov Covalent inhibitors, such as certain benzothiazinones (BTZ), often contain a nitro group that, upon reduction by the enzyme's FAD cofactor, forms a reactive species that covalently binds to a cysteine residue (Cys387) in the active site. nih.gov Non-covalent inhibitors, including a notable quinoxaline derivative, 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid, have also been identified. nih.govepa.gov These compounds bind non-covalently to the active site, effectively blocking the enzyme's function. nih.gov
Table 5: Antitubercular Activity of (Quinoxaline) Derivatives against DprE1
| Compound/Derivative Class | Target | MIC₉₉ Value | Reference |
| 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) | DprE1 | 3.1 µM | nih.gov |
| Benzothiazinone (BTZ043) | DprE1 | - | nih.gov |
In Vitro Cellular Activity Studies
While direct experimental data for 2-Chloro-6-(trifluoromethyl)quinazoline is not available in the reviewed literature, the activity of structurally related quinazoline derivatives provides a basis for potential areas of investigation.
Cell Line Panel Evaluation (e.g., MCF-7, A549, HeLa, HepG2, SW480)
Although no specific studies were identified that evaluated this compound against the MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), or SW480 (colon cancer) cell lines, the broader class of quinazoline derivatives has been extensively studied against these and other cancer cell lines. nih.govbepls.com For example, various 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have been screened for their antitumor activities against different cancer cell lines. nih.gov Similarly, novel quinazolinone derivatives fused with imidazolone (B8795221) have been evaluated for their anticancer activities against HeLa, MCF-7, and HepG2 cell lines. nih.gov The presence of a chlorine atom at the 6-position in some quinazoline derivatives has been associated with antitumor activities. nih.gov
Table 1: Representative Anticancer Activity of Related Quinazoline Derivatives
| Compound/Derivative Class | Cell Line(s) | Observed Activity |
|---|---|---|
| 6-Chloro-quinazolin derivatives | MGC-803, Bcap-37 | Induction of apoptosis nih.gov |
| Quinazolinone-imidazolone hybrids | HeLa, MCF-7, HepG2 | Anticancer activity nih.gov |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | Various | Antitumor activity nih.gov |
Mechanisms of Antiproliferative Effects (e.g., Cell Cycle Arrest, Apoptosis Induction)
The mechanisms through which quinazoline derivatives exert their antiproliferative effects are diverse and often involve the induction of apoptosis and cell cycle arrest. nih.gov Studies on 6-chloro-quinazolin derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.gov For instance, certain derivatives were found to induce apoptosis in MGC-803 and Bcap-37 cells, as confirmed by fluorescent staining and flow cytometry analysis. nih.gov Other quinazolinone derivatives have been shown to induce apoptotic cell death in tumor cells by triggering the release of cytochrome c from the mitochondria, which subsequently activates caspases. nih.gov While the specific mechanism for this compound remains uninvestigated, it is plausible that it could share similar apoptotic pathways.
Multi-Targeting Strategies and Molecular Hybridization
The quinazoline scaffold is a key component in the design of multi-target inhibitors in cancer therapy. This strategy aims to overcome drug resistance and improve efficacy by hitting multiple biological targets simultaneously. Quinazoline-based compounds have been developed as inhibitors of various receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. Molecular hybridization, which combines the pharmacophoric features of different bioactive molecules, is a common approach in designing such multi-target agents. researchgate.net Although no specific multi-targeting strategies involving this compound have been reported, its structural components suggest its potential as a scaffold for developing such inhibitors.
Antimicrobial Activity: Mechanistic Considerations
The quinazoline core is also associated with a broad spectrum of antimicrobial activities. nih.govresearchgate.netrphsonline.com
Antibacterial Activity
Numerous quinazoline derivatives have been synthesized and evaluated for their antibacterial properties. researchgate.net The introduction of a chlorine atom at various positions on the quinazoline ring has been shown to modulate antibacterial activity. nih.gov While specific data on the antibacterial effects of this compound is lacking, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
Quinazoline derivatives have also demonstrated significant antifungal activity. nih.govnih.gov For instance, some quinazolinone derivatives have shown good activity against Candida albicans and Aspergillus niger. nih.gov The presence of a trifluoromethyl group in other heterocyclic systems has been associated with potent antifungal effects. researchgate.netresearchgate.net This suggests that this compound could be a candidate for antifungal screening.
Antiviral Activity
No published studies were identified that investigated the antiviral activity of this compound.
Antimalarial and Antiparasitic Activity
No published studies were identified that investigated the antimalarial or antiparasitic activity of this compound.
Anti-Inflammatory and Antioxidant Mechanisms
No published studies were identified that investigated the anti-inflammatory or antioxidant mechanisms of this compound.
Further research is required to determine the specific biological and pharmacological profile of this compound.
Structure Activity Relationship Sar Studies for Quinazoline Derivatives
Impact of Substituents on Biological Potency and Selectivity
The nature, position, and orientation of substituents on the quinazoline (B50416) ring are determinant factors for the biological activity and selectivity of its derivatives. mdpi.comnih.gov Strategic placement of functional groups can significantly enhance potency, modulate target specificity, and improve pharmacokinetic profiles. nih.gov
Role of Chloro and Trifluoromethyl Groups
The chloro (-Cl) and trifluoromethyl (-CF3) groups are critical substituents in the design of quinazoline-based inhibitors. Both are electron-withdrawing groups that can significantly influence a molecule's interaction with its biological target.
The chloro group , often positioned on the benzene (B151609) ring of the quinazoline scaffold or on an associated phenyl ring, is a small, hydrophobic substituent. nih.gov Its presence can enhance binding affinity through favorable hydrophobic interactions within the target's active site. nih.gov For instance, in a series of 4-anilino-quinazoline derivatives, a 3-chloro substitution on the aniline (B41778) ring was found to produce higher antiproliferative activity and elevated inhibitory activity toward kinases like EGFR and VEGFR2. nih.gov In other series, 6-chloro-2-p-tolylquinazolinone derivatives showed broad-spectrum antitumor activity. nih.gov
The trifluoromethyl group (-CF3) is a potent electron-withdrawing group and is highly lipophilic. Its incorporation into a quinazoline derivative can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org In SAR studies of EGFR inhibitors, the meta-substitution of an aniline ring with a trifluoromethyl group resulted in the highest antiproliferative activity across multiple cancer cell lines. nih.gov Furthermore, research on 2-trifluoromethyl-4-aminoquinazoline derivatives has yielded compounds with nanomolar inhibitory activities against certain cancer cell lines. researchgate.net The replacement of an ethyl group with a trifluoromethyl group was shown to be a beneficial modification for improving metabolic stability. acs.org
The combination of these two groups in a single scaffold, as seen in 2-Chloro-6-(trifluoromethyl)quinazoline, suggests a design strategy aimed at leveraging both enhanced binding interactions and improved metabolic properties.
Influence of Other Halogen Substitutions
Beyond chlorine, other halogens like fluorine (-F) and bromine (-Br) also play a significant role in modulating the activity of quinazoline derivatives. The effects often depend on the halogen's size, electronegativity, and position.
Fluorine: Small and highly electronegative, fluorine can form strong hydrogen bonds and alter the pKa of nearby functional groups. In some 4-anilino-quinazoline derivatives, a 3-fluoro-benzyloxy aniline derivative showed higher antiproliferative activity than reference drugs. nih.gov
Bromine: Larger than chlorine, bromine can also participate in hydrophobic interactions. In certain series, substitution with bromine at the C-6 position of the quinazoline core increased inhibitory potency. nih.gov However, in other cases, brominated derivatives showed lower anti-inflammatory activity compared to their unsubstituted counterparts. mdpi.com
The general trend for small, lipophilic groups like halogens is that substitution, particularly at the meta-position of an associated aniline ring, often increases inhibitory activity. nih.gov
Modifications at C-2, C-4, and the Benzene Ring
Systematic modifications at key positions of the quinazoline scaffold have provided deep insights into the structural requirements for various biological activities. nih.govnih.gov
C-2 Position: This position is crucial for activity. The introduction of small lipophilic groups can increase tubulin polymerization inhibition. nih.gov In some anticancer derivatives, a meta-substituted aromatic ring at the C-2 position is preferred for activity. nih.gov The presence of a thioalkyl fragment at C-2 has also been shown to increase activity. nih.gov
C-4 Position: The C-4 position is critical for selectivity and binding. researchgate.net An amino group at C-4 is often required for tubulin polymerization inhibition and for forming key hydrogen bonds with target kinases. nih.govresearchgate.net The 4-anilino-quinazoline scaffold is a well-established template for EGFR inhibitors, where the N-1 and N-3 atoms of the quinazoline ring form crucial hydrogen bonds in the kinase hinge region. nih.gov
Benzene Ring (Positions C-5, C-6, C-7, C-8): Substitutions on the fused benzene ring are vital for modulating potency and selectivity. nih.govmdpi.com
C-6 and C-7 Positions: These are the most frequently modified positions. The introduction of small, lipophilic groups at C-6 can increase inhibition potency. nih.gov Conversely, placing a nitro group at C-6 has also been shown to increase activity in certain contexts. nih.gov Electron-releasing groups at C-5 and/or C-6 can enhance activity against some targets. nih.gov For many kinase inhibitors, alkoxy groups at positions C-6 and C-7 are common, improving potency and solubility. nih.gov
C-8 Position: Along with positions 2 and 6, modifications at C-8 have been found to be significant for various pharmacological activities. nih.govnih.gov
Table 1: Impact of Substitutions on Quinazoline Derivatives
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C-2 | Small Lipophilic Groups | Increased tubulin polymerization inhibition | nih.gov |
| C-2 | Thioalkyl Fragment | Increased activity | nih.gov |
| C-4 | Amino Group (e.g., anilino) | Essential for kinase inhibition (EGFR); forms H-bonds | nih.gov |
| C-6 | Chloro (-Cl) | Broad-spectrum antitumor activity | nih.gov |
| C-6 | Trifluoromethyl (-CF3) | Enhanced metabolic stability and potency | acs.org |
| C-6 | Nitro (-NO2) | Increased activity | nih.gov |
| C-6 / C-7 | Methoxy Groups | Common in kinase inhibitors for improved potency | nih.gov |
| Anilino Ring (meta-position) | -Cl, -CF3 | Elevated inhibitory activity toward EGFR/VEGFR2 | nih.gov |
Development of Privileged Structures within the Quinazoline Scaffold
The term "privileged structure" refers to a molecular scaffold that can bind to multiple, distinct biological targets, making it a valuable template for drug discovery. nih.gov The quinazoline nucleus is considered a classic example of a privileged structure. nih.govresearchgate.net This status is due to its presence in over 200 naturally occurring alkaloids and a vast number of synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com
The ability of the quinazoline scaffold to act as a versatile template stems from its rigid bicyclic structure, which provides a defined orientation for substituents. nih.gov The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, a crucial interaction for binding to many enzymes, particularly kinases. nih.gov By decorating this core structure with different functional groups at various positions, medicinal chemists can develop focused libraries of compounds targeting specific receptor families or even different classes of targets. nih.govresearchgate.net
Insights from Fragment-Based Approaches and Molecular Hybridization
Modern drug design often employs sophisticated strategies like fragment-based drug design (FBDD) and molecular hybridization to discover and optimize new therapeutic agents based on scaffolds like quinazoline.
Fragment-Based Drug Design (FBDD) involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. mdpi.comresearchoutreach.org Once a binding fragment is identified, it can be optimized by "growing" it to occupy adjacent pockets of the binding site or by "linking" it with another fragment that binds nearby. mdpi.comnih.gov A series of novel quinazolinone inhibitors of human acrosin were designed using a fragment docking and growing strategy, where the quinazolinone core served as the foundation for building more potent molecules. nih.gov
Molecular Hybridization is a strategy that combines two or more distinct pharmacophores (biologically active scaffolds) into a single molecule. nih.govnih.gov The goal is to create a hybrid compound with synergistic or multi-target activity, potentially overcoming drug resistance. rsc.org The quinazoline scaffold is frequently used in this approach.
Quinazoline-Triazole Hybrids: Linking a triazole fragment to a quinazolinone core has been shown to enhance antitubercular activity. nih.gov
Quinazoline-Chalcone Hybrids: The combination of quinazoline and chalcone (B49325) moieties has resulted in compounds with potential antiparasitic activity. mdpi.com
Quinazoline-Sulfonamide Hybrids: These hybrids have demonstrated antibacterial activity. nih.gov
These approaches leverage the favorable properties of the quinazoline core while introducing new functionalities to improve potency and broaden the biological activity profile. nih.gov
Optimizing Pharmacological Profiles through Structural Modifications
For quinazoline derivatives, optimization strategies often involve:
Enhancing Potency and Selectivity: As discussed, specific substitutions at the C-2, C-4, C-6, and C-7 positions are critical for improving kinase inhibitory activity and selectivity. nih.govmdpi.com For example, adding polar side chains can optimize selectivity and the ADME profile. nih.gov
Improving Metabolic Stability: Introducing groups like trifluoromethyl can block metabolically labile sites, increasing the compound's half-life. acs.org
Increasing Bioavailability: Modifying lipophilicity (LogP) and the topological polar surface area (TPSA) through structural changes can improve a compound's ability to permeate cell membranes and be orally absorbed. nih.gov
Through iterative cycles of design, synthesis, and testing, guided by detailed SAR insights, the quinazoline scaffold can be systematically refined to produce drugs with improved efficacy and safety profiles. nih.govmdpi.com
Future Perspectives and Research Directions
Emerging Synthetic Methodologies for Quinazoline (B50416) Derivatives
The development of novel and efficient synthetic routes to quinazoline derivatives is a major focus of current research. Modern synthetic strategies are geared towards improving yields, reducing reaction times, and employing more environmentally friendly conditions.
Recent advancements include the use of microwave-assisted organic synthesis, which can significantly accelerate reaction rates and improve yields of quinazoline derivatives. nih.gov For instance, the synthesis of quinazoline compounds containing α-aminophosphonate has been successfully achieved under microwave irradiation. nih.gov Another promising approach involves metal-catalyzed reactions, such as those employing copper, which have been used to develop one-pot syntheses of functionalized quinazolines. nih.gov
Furthermore, iodine-catalyzed reactions are emerging as a powerful tool for the synthesis of highly substituted quinazolines. frontiersin.org These methods often proceed under mild conditions and offer high atom economy. frontiersin.org Transition-metal-free synthetic routes are also gaining traction, offering an alternative to traditional metal-catalyzed cross-coupling reactions. frontiersin.org The exploration of these and other novel synthetic methodologies will undoubtedly lead to the discovery of new quinazoline derivatives with unique properties and applications.
Exploration of Novel Biological Targets for Quinazoline-Based Compounds
Quinazoline derivatives have a rich history of interacting with a diverse range of biological targets, leading to their use as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com A significant area of future research lies in the identification and validation of novel biological targets for this class of compounds.
Many currently approved quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). mdpi.com However, the emergence of drug resistance necessitates the exploration of new targets. Researchers are now investigating the potential of quinazoline derivatives to inhibit other key cellular players, including dihydrofolate reductase (DHFR), poly-(ADP-ribose)-polymerase (PARP), and tubulin polymerization. nih.gov
For example, certain quinazoline derivatives have shown potent inhibitory activity against DHFR, an important target in cancer chemotherapy. nih.gov Others are being explored as inhibitors of breast cancer resistance protein (BCRP), a transporter protein that contributes to multidrug resistance. nih.gov The identification of novel targets will not only provide new avenues for therapeutic intervention but also deepen our understanding of the molecular mechanisms underlying various diseases.
Advancements in Computational Design of Quinazoline Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These approaches are being increasingly applied to the design of novel quinazoline analogues with improved potency, selectivity, and pharmacokinetic properties.
Molecular docking studies are routinely used to predict the binding modes of quinazoline derivatives within the active sites of their target proteins. nih.gov This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of more effective inhibitors. For example, docking studies have been instrumental in the development of quinazoline-based EGFR inhibitors. nih.gov
In addition to molecular docking, quantitative structure-activity relationship (QSAR) studies and molecular dynamics (MD) simulations are being employed to further refine the design of new quinazoline analogues. nih.gov These computational methods allow for the in-silico screening of large virtual libraries of compounds, thereby accelerating the discovery of new drug candidates. The continued advancement of computational tools and their integration with experimental studies will undoubtedly fuel the development of the next generation of quinazoline-based therapeutics.
Potential Applications as Chemical Probes and Tool Compounds
Beyond their therapeutic potential, quinazoline derivatives are also valuable as chemical probes and tool compounds for studying biological processes. Their ability to selectively interact with specific proteins makes them ideal for elucidating the function of these proteins in complex biological systems.
Fluorescently labeled quinazoline derivatives have been developed as probes for visualizing and tracking their target proteins within living cells. nih.gov For instance, quinazoline-based fluorescent probes have been successfully used to image α1-adrenergic receptors, providing valuable insights into their subcellular localization and trafficking. nih.gov
The development of new quinazoline-based probes with tailored properties, such as photo-crosslinking capabilities or affinity tags, will further enhance their utility in chemical biology research. These tool compounds will be instrumental in identifying new protein-protein interactions, validating new drug targets, and dissecting complex signaling pathways.
Strategic Development of Multi-Targeting Quinazoline Derivatives
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. This has led to the strategic development of multi-targeting drugs that can simultaneously modulate several key targets.
Quinazoline derivatives are well-suited for the development of multi-target agents due to their structural versatility, which allows for the incorporation of different pharmacophores to interact with multiple targets. nih.gov For example, researchers are designing quinazoline-based compounds that can inhibit both EGFR and VEGFR-2, two key kinases involved in tumor growth and angiogenesis. emanresearch.org
Another emerging strategy is the development of hybrid molecules that combine a quinazoline scaffold with other pharmacologically active moieties. nih.gov This approach has led to the creation of novel compounds with dual anti-inflammatory and analgesic properties, or combined anticancer and antimicrobial activities. The rational design and synthesis of multi-targeting quinazoline derivatives represent a promising approach to developing more effective and safer medicines for a variety of diseases. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6-(trifluoromethyl)quinazoline, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted anilines with chloro-trifluoromethyl precursors. For example, coupling 2-amino-6-chlorobenzoic acid derivatives with trifluoromethyl ketones under acidic conditions (e.g., POCl₃ or PCl₅) can yield the quinazoline core. Reaction temperature (80–120°C) and stoichiometric ratios of reagents are critical for minimizing side products like dehalogenated byproducts . Continuous flow processes, as described for analogous heterocycles, may enhance reproducibility by tightly controlling parameters like residence time and mixing efficiency .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry; the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹⁹F NMR .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₉H₅ClF₃N₂: calc. 232.0, obs. 232.9) and detects isotopic patterns for chlorine .
- X-ray Crystallography : Resolves steric effects of the bulky trifluoromethyl group and confirms planarity of the quinazoline ring .
Q. How is this compound utilized in medicinal chemistry scaffold design?
The chloro and trifluoromethyl groups serve as handles for Suzuki couplings or nucleophilic substitutions to generate derivatives with enhanced bioactivity. For instance, replacing the chlorine with amines or thiols produces potential kinase inhibitors. Biological screening protocols (e.g., enzymatic assays for EGFR or VEGFR2) should include controls for non-specific binding due to the compound’s lipophilicity (logP ~2.8) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during nucleophilic substitution on this compound?
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the C4 position, while steric hindrance at C2 limits reactivity. To favor C2 substitution:
Q. How can computational modeling predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify charge distribution and frontier molecular orbitals. For example:
Q. What analytical challenges arise in quantifying trace impurities in this compound batches?
Q. How does the trifluoromethyl group influence the photostability of quinazoline-based probes?
Accelerated light stress tests (ICH Q1B) show that the CF₃ group reduces π→π* transitions, decreasing photodegradation by 40% compared to methyl analogs. However, UV-Vis spectra (λmax ~270 nm) require stabilization with antioxidants (e.g., BHT) in formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
